2,3-Dimethylanthracene
Overview
Description
2,3-Dimethylanthracene (2,3-DMA) is a derivative of anthracene with two methyl groups attached to the second and third carbon atoms of the anthracene molecule. This substitution results in a dipolar disordered crystal structure, as observed in studies of its crystallization and lattice dynamics . The presence of the methyl groups introduces a degree of static disorder, which affects the physical properties of the crystal, such as its phonon density states and lattice dynamics .
Synthesis Analysis
The synthesis of dimethylanthracene derivatives has been reported in various studies. For instance, a simple one-step synthesis of 2,6-dimethylanthracene has been achieved using benzyl alcohol as the starting material . Although this is not the same isomer as 2,3-DMA, the methodology provides insight into the synthetic approaches that can be applied to substituted anthracenes. Another study reports the synthesis of 2,6- and 2,7-dimethylanthracene through a Diels-Alder reaction followed by oxidation and reduction steps . These methods highlight the potential for synthesizing 2,3-DMA through similar organic reactions.
Molecular Structure Analysis
The molecular structure of dimethylanthracene derivatives has been characterized using X-ray crystallography and computational methods. For example, the structure of a dicationic homotrimer of a related compound, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, was elucidated using X-ray crystallography and confirmed by DFT calculations . This provides a precedent for the structural analysis of 2,3-DMA and its potential to form complex structures under certain conditions.
Chemical Reactions Analysis
Chemical reactions involving dimethylanthracene derivatives have been explored, such as the bromination and bromomethylation of 2,6-dimethylanthracene . These reactions are indicative of the reactivity of the methylated anthracene core and suggest that 2,3-DMA could undergo similar electrophilic substitution reactions, which could be useful in the synthesis of more complex anthracene-based polymers and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-DMA are influenced by its molecular structure and the presence of methyl groups. The dipolar disorder in the crystal structure of 2,3-DMA leads to broad phonon lines and affects the dynamics of the molecular bodies or the methyl side groups . Additionally, single dibenzoterrylene molecules embedded in 2,3-DMA exhibit broad linewidths and strong spectral diffusions, which are attributed to the static disorder and reorientations of the methyl groups . These properties are significant for understanding the behavior of 2,3-DMA in various applications, including its potential use in optoelectronic devices due to its photoluminescence properties .
Scientific Research Applications
Lattice Dynamics and Molecular Structures
- 2,3-dimethylanthracene (2,3-DMA) has been studied for its unique crystalline lattice dynamics and molecular structures. Dörr et al. (1998) focused on the dipolar structural disorder in 2,3-DMA crystals. Their research utilized neutron scattering techniques to measure the phonon density of states in different deuteration degrees, revealing insights into the dynamics of molecular bodies and methyl side groups. This study highlights the complex intermolecular interactions and internal degrees of freedom in 2,3-DMA (Dörr et al., 1998).
Photoluminescence Properties
- The photoluminescence characteristics of 2,3-DMA and its derivatives have been explored. Gong et al. (2010) synthesized pseudo-triptycene compounds based on 2,6-dimethylanthracene, a close relative of 2,3-DMA. Their study revealed significant photoluminescence properties due to the electron delocalizationin the molecule, which is crucial for applications in fluorescent materials and optical devices (Gong et al., 2010).
Safety And Hazards
Safety data sheets suggest that 2,3-Dimethylanthracene may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Anthracene-based building blocks, including 2,3-Dimethylanthracene, have attracted the attention of chemists due to their intrinsic luminescent properties . They are being employed in many systems, such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, photochromic substrates in 3D memory materials, etc . Therefore, the future directions of 2,3-Dimethylanthracene could involve further exploration of these applications.
properties
IUPAC Name |
2,3-dimethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRJXPGSVLDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210189 | |
Record name | 2,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylanthracene | |
CAS RN |
613-06-9 | |
Record name | 2,3-Dimethylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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